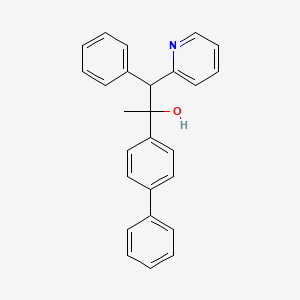
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex molecular structure, which includes biphenyl, pyridine, and ethanol groups. It has a molecular formula of C26H23NO and a molecular weight of 365.4669 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol typically involves multi-step organic reactions. The process begins with the formation of the biphenyl and pyridine intermediates, which are then coupled through a series of reactions involving reagents such as Grignard reagents, organolithium compounds, and various catalysts. The final step usually involves the reduction of the intermediate to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol: shares similarities with other biphenyl and pyridine derivatives, such as:
Uniqueness
The uniqueness of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
16164-72-0 |
|---|---|
Molecular Formula |
C26H23NO |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C26H23NO/c1-26(28,23-17-15-21(16-18-23)20-10-4-2-5-11-20)25(22-12-6-3-7-13-22)24-14-8-9-19-27-24/h2-19,25,28H,1H3 |
InChI Key |
PMWCWPLKNZYGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















